molecular formula C11H12N2O B1267844 2-Cyano-N-(2,4-dimethylphenyl)acetamide CAS No. 50982-69-9

2-Cyano-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B1267844
CAS No.: 50982-69-9
M. Wt: 188.23 g/mol
InChI Key: PGRWYBYKTWXNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-(2,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C11H12N2O. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2,4-dimethylphenyl group, and the alpha carbon is substituted with a cyano group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2,4-dimethylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylaniline with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds as follows:

    Reaction of 2,4-dimethylaniline with cyanoacetic acid:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxamide or carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.

    Condensation reactions: Reagents like aldehydes or ketones in the presence of acidic or basic catalysts.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamide derivatives.

    Condensation reactions: Formation of heterocyclic compounds such as pyridines or quinolines.

    Hydrolysis: Formation of carboxamide or carboxylic acid derivatives.

Scientific Research Applications

2-Cyano-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical agents with potential therapeutic properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-N-(2,4-dimethylphenyl)acetamide: Unique due to the presence of both cyano and 2,4-dimethylphenyl groups.

    2-Cyano-N-(2,4-dimethoxyphenyl)acetamide: Contains methoxy groups instead of methyl groups, leading to different electronic properties.

    2-Cyano-N-(2,4-dichlorophenyl)acetamide: Contains chlorine atoms, which can significantly alter its reactivity and biological activity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-cyano-N-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRWYBYKTWXNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308036
Record name 2-Cyano-N-(2,4-dimethyl-phenyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50982-69-9
Record name NSC201549
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyano-N-(2,4-dimethyl-phenyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-N-(2,4-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Cyano-N-(2,4-dimethylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Cyano-N-(2,4-dimethylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Cyano-N-(2,4-dimethylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Cyano-N-(2,4-dimethylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Cyano-N-(2,4-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.